
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Overview
Description
Preparation Methods
The synthesis of NO-711 involves several steps, starting with the preparation of the key intermediate, 1-[2-[(diphenylmethylene)imino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride. This intermediate is then subjected to various reaction conditions to yield the final product. The industrial production methods for NO-711 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
NO-711 undergoes several types of chemical reactions, including:
Oxidation: NO-711 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced forms.
Substitution: NO-711 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NO-711 has a wide range of applications in scientific research, including:
Pharmacology: NO-711 is investigated for its anticonvulsant properties and its potential use in treating epilepsy and other seizure disorders.
Cognitive Disorders: Research has shown that NO-711 may have therapeutic potential for cognitive disorders and could improve normal cognitive functions.
Drug Development: NO-711 serves as a reference compound in the development of new drugs targeting GABA uptake mechanisms.
Mechanism of Action
NO-711 exerts its effects by inhibiting the GABA transporter-1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft. By inhibiting GAT-1, NO-711 increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity. This mechanism is particularly useful in controlling seizures and other neurological conditions .
Comparison with Similar Compounds
NO-711 is often compared with other GABA uptake inhibitors such as tiagabine hydrochloride and (S)-SNAP-5114. While all these compounds inhibit GABA uptake, NO-711 is unique due to its high selectivity and potency. It has a lower IC50 value compared to tiagabine hydrochloride, indicating higher efficacy at lower concentrations . Similar compounds include:
Tiagabine Hydrochloride: Another GABA uptake inhibitor used in the treatment of epilepsy.
(S)-SNAP-5114: A selective GABA uptake inhibitor with applications in neuroscience research.
NO-711’s ability to cross the blood-brain barrier and its potent inhibitory effects make it a valuable tool in scientific research and drug development.
Biological Activity
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro- is a complex organic compound with potential biological activity. This article reviews the available literature on its biological properties, including antimicrobial activity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the molecular formula C21H22N2O3 and features a pyridine ring substituted with various functional groups. Its structure is critical for understanding its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridinecarboxylic acids. A related compound, 5-butyl-2-pyridine carboxylic acid, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 0.069 to 1.12 mg/mL against various strains .
Table 1: Antibacterial Activity of Pyridinecarboxylic Acids
Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
5-butyl-2-pyridine carboxylic acid | Staphylococcus aureus | 0.069 - 1.12 | 8.925 - 17.85 |
Escherichia coli | Similar range | Similar range | |
Enterococcus faecalis | Variable | Variable |
The mechanisms underlying the antimicrobial effects of pyridinecarboxylic acids often involve disruption of bacterial cell integrity and inhibition of cell wall synthesis. Molecular docking studies suggest that these compounds can bind effectively to bacterial targets, enhancing their efficacy .
Study on Antimicrobial Efficacy
A study investigated a series of pyridine derivatives, including those related to the target compound. The results indicated that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid. Specifically, compound 21d showed significant inhibition of biofilm formation in Streptococcus pneumoniae .
Structure-Activity Relationship (SAR)
The introduction of various substituents on the pyridine ring can significantly alter the biological activity of these compounds. For instance, fluorinated derivatives demonstrated enhanced antibacterial properties due to improved binding affinity to bacterial targets .
Table 2: Structure-Activity Relationships
Substituent | Effect on Activity |
---|---|
Fluorine | Increased antibacterial potency |
Hydroxyl | Moderate enhancement |
Methyl | Variable impact |
Toxicity and Safety Profile
In silico evaluations indicate that some pyridinecarboxylic acids possess low acute toxicity levels. However, further empirical studies are necessary to establish comprehensive safety profiles for these compounds .
Q & A
Q. Basic: What synthetic routes are recommended for synthesizing this compound?
Answer:
Multi-step condensation reactions are typical for pyridine derivatives. Adapt methods from analogous compounds:
- Step 1: Protect the amine group using diphenylmethylene via Schiff base formation (e.g., refluxing with aldehydes in ethanol).
- Step 2: Introduce the ethyloxy linker through nucleophilic substitution (e.g., using 2-chloroethylamine derivatives).
- Step 3: Cyclize under acidic or basic conditions to form the tetrahydro-pyridine ring.
Key parameters include temperature control (40–60°C) and catalyst selection (e.g., pyrrolidine for imine formation ). Evidence from pyrazolone synthesis (condensation of acid chlorides with amines ) supports this approach.
Q. Advanced: How can DFT studies elucidate electronic properties?
Answer:
Density Functional Theory (DFT) predicts:
- HOMO-LUMO gaps to assess reactivity (e.g., narrow gaps indicate higher electrophilicity).
- Electrostatic potential maps to identify nucleophilic/electrophilic regions.
Methodology:
Optimize geometry at B3LYP/6-31G(d) level.
Compare calculated IR/NMR spectra with experimental data for validation.
applied DFT to pyridine derivatives, revealing charge delocalization in the tetrahydro ring .
Q. Basic: Which spectroscopic techniques are critical for characterization?
Answer:
- IR Spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹).
- NMR: ¹H NMR confirms the tetrahydro ring (δ 1.5–2.5 ppm for CH₂ groups) and diphenylmethylene protons (δ 7.2–7.6 ppm).
- HRMS: Validate molecular weight (e.g., target MW ~395.5 g/mol, similar to analogs in evidence 11 ).
Q. Advanced: How to resolve contradictions in solubility data?
Answer:
Discrepancies arise from polymorphs or measurement conditions. Standardize:
- Solvents: Use HPLC-grade water, DMSO, or ethanol.
- Temperature: 25°C ± 0.5.
- Purity: Confirm via HPLC (>95% purity).
reports 3-Pyridinecarboxylic acid solubility as 1.4 g/100 mL in water, a useful benchmark .
Q. Basic: What safety protocols are essential?
Answer:
- PPE: Gloves, goggles, lab coats.
- Ventilation: Use fume hoods during synthesis.
- First Aid: For skin contact, wash with water; consult a physician if inhaled (per safety guidelines in evidence 2 ).
Q. Advanced: How to determine tetrahydro-pyridine ring stereochemistry?
Answer:
- X-ray crystallography: Definitive for absolute configuration.
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/hexane mobile phase. Compare retention times to enantiopure standards. resolved stereochemistry in tetrahydroisoquinolines similarly .
Q. Basic: What physicochemical properties should be reported?
Answer:
- Melting Point: Expected >200°C (analogs in evidence 16 melt at 236.6°C ).
- Solubility: Test in water, ethanol, DMSO.
- logP: Estimate via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Q. Advanced: How to design derivatives for SAR studies?
Answer:
- Modify substituents: Replace diphenylmethylene with halogenated aryl groups (e.g., 4-Cl-phenyl) to alter lipophilicity.
- Linker variation: Test ethyloxy vs. propyloxy chains for conformational flexibility.
synthesized dicarboxylic acid derivatives via condensation, demonstrating enhanced bioactivity with electron-withdrawing groups .
Q. Basic: What purification methods are effective?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7 ratio).
- Recrystallization: Use ethanol/water (8:2) for high-purity crystals (>95%, as in evidence 10 ).
Q. Advanced: How to assess thermal stability?
Answer:
- TGA: Heat under nitrogen (10°C/min) to determine decomposition temperature (Td). Expect Td >150°C based on analogs in evidence 16 .
- DSC: Identify phase transitions (e.g., glass transitions or crystalline melts).
Properties
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNALWDRPKNJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166582 | |
Record name | NO-711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159094-94-7 | |
Record name | NO 711 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159094-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NO-711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159094947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NO-711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NO-711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU9MZ2G30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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